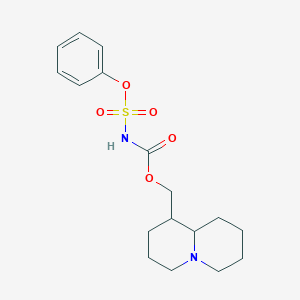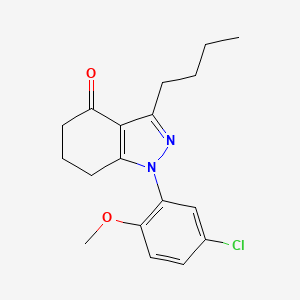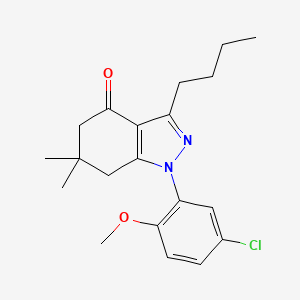![molecular formula C16H19N9O2S B4300127 5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4300127.png)
5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
概要
説明
5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazole and triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole and triazole rings, followed by their functionalization.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between nitriles and azides. This reaction is typically carried out in the presence of a catalyst such as copper(I) iodide and under mild conditions.
Formation of Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between alkynes and azides. This reaction is often catalyzed by copper(I) salts and can be performed under ambient conditions.
Functionalization: The final step involves the functionalization of the tetrazole and triazole rings to introduce the tert-butyl, thioacetyl, and phenyl groups. This can be achieved through various organic reactions such as nucleophilic substitution and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. The tetrazole and triazole rings can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
In medicine, this compound has shown promise as a potential drug candidate for the treatment of various diseases. Its ability to inhibit enzymes involved in disease pathways makes it a potential therapeutic agent for conditions such as cancer and infectious diseases.
Industry
In industry, this compound can be used as a corrosion inhibitor. The presence of multiple nitrogen atoms allows it to form stable complexes with metal ions, preventing corrosion of metal surfaces.
作用機序
The mechanism of action of 5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the therapeutic effects observed in preclinical studies.
類似化合物との比較
Similar Compounds
5-Acetamidotetrazole: This compound contains a tetrazole ring and an acetamido group, similar to the thioacetyl group in the target compound.
5-Amino-1H-tetrazole: This compound contains a tetrazole ring and an amino group, similar to the amide group in the target compound.
1,3-Diazole: This compound contains a five-membered ring with two nitrogen atoms, similar to the triazole ring in the target compound.
Uniqueness
The uniqueness of 5-{2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of tetrazole and triazole rings, along with the presence of the tert-butyl, thioacetyl, and phenyl groups
特性
IUPAC Name |
5-[[2-(1-tert-butyltetrazol-5-yl)sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O2S/c1-16(2,3)24-15(19-22-23-24)28-9-11(26)18-14-12(13(17)27)20-25(21-14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,17,27)(H,18,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQGZPWYNLADRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)SCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4300066.png)
![2-(4-tert-butyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300076.png)
![4-pyridin-4-yl-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B4300079.png)
![6,8-DIETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4300090.png)
![diethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300091.png)
![2-(4-{4-[chloro(difluoro)methoxy]phenyl}-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300099.png)
![6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4300103.png)
![N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4300107.png)
![2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4300115.png)


![4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B4300146.png)

